molecular formula C6H8ClN3O B3045127 5-chloro-N,1-dimethyl-1H-pyrazole-4-carboxamide CAS No. 1020713-28-3

5-chloro-N,1-dimethyl-1H-pyrazole-4-carboxamide

Cat. No.: B3045127
CAS No.: 1020713-28-3
M. Wt: 173.6 g/mol
InChI Key: GWOXCPZAAJXFDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-chloro-N,1-dimethyl-1H-pyrazole-4-carboxamide is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are five-membered ring structures containing three carbon atoms and two adjacent nitrogen atoms. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and agriculture.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N,1-dimethyl-1H-pyrazole-4-carboxamide typically involves the following steps:

    Starting Material: The synthesis begins with 1,3-dimethyl-1H-pyrazol-5(4H)-one.

    Chloroformylation: This starting material undergoes Vilsmeier-Haack chloroformylation using N,N-dimethylformamide and phosphorus oxychloride to yield 5-chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde.

    Oxidation and Chlorination: The carbaldehyde is then oxidized using potassium permanganate and subsequently chlorinated with thionyl chloride to produce 5-chloro-1,3-dimethyl-1H-pyrazole-4-carbonyl chloride.

    Amidation: Finally, the carbonyl chloride reacts with an appropriate amine to form this compound.

Industrial Production Methods

Industrial production methods for this compound would likely follow similar synthetic routes but on a larger scale, utilizing optimized reaction conditions and catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

5-chloro-N,1-dimethyl-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Potassium permanganate or other oxidizing agents.

    Reduction: Reducing agents like sodium borohydride.

    Condensation: Aldehydes or ketones in ethanol at room temperature.

Major Products

    Substitution: Various substituted pyrazole derivatives.

    Oxidation: Oxidized pyrazole derivatives.

    Reduction: Reduced pyrazole derivatives.

    Condensation: Hydrazone derivatives.

Scientific Research Applications

5-chloro-N,1-dimethyl-1H-pyrazole-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-chloro-N,1-dimethyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets. For instance, in antiviral applications, it may interfere with viral replication by targeting viral proteins or enzymes. In agricultural applications, it may act on specific receptors or enzymes in pests or plants .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-chloro-N,1-dimethyl-1H-pyrazole-4-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its chlorine and dimethyl substitutions make it a versatile intermediate for further chemical modifications and applications .

Properties

IUPAC Name

5-chloro-N,1-dimethylpyrazole-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8ClN3O/c1-8-6(11)4-3-9-10(2)5(4)7/h3H,1-2H3,(H,8,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWOXCPZAAJXFDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=C(N(N=C1)C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90640499
Record name 5-Chloro-N,1-dimethyl-1H-pyrazole-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90640499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1020713-28-3
Record name 5-Chloro-N,1-dimethyl-1H-pyrazole-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90640499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-chloro-N,1-dimethyl-1H-pyrazole-4-carboxamide
Reactant of Route 2
Reactant of Route 2
5-chloro-N,1-dimethyl-1H-pyrazole-4-carboxamide
Reactant of Route 3
Reactant of Route 3
5-chloro-N,1-dimethyl-1H-pyrazole-4-carboxamide
Reactant of Route 4
5-chloro-N,1-dimethyl-1H-pyrazole-4-carboxamide
Reactant of Route 5
Reactant of Route 5
5-chloro-N,1-dimethyl-1H-pyrazole-4-carboxamide
Reactant of Route 6
Reactant of Route 6
5-chloro-N,1-dimethyl-1H-pyrazole-4-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.